REACTION_CXSMILES
|
[Cl:1][C:2]1[N:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].S(Cl)(Cl)=O.[NH2:15][C:16]1[C:17](=[O:22])[NH:18][CH:19]=[CH:20][CH:21]=1>N1C=CC=CC=1>[Cl:1][C:2]1[N:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[Cl:1][C:2]1[N:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([NH:15][C:16]1[C:17](=[O:22])[NH:18][CH:19]=[CH:20][CH:21]=1)=[O:6]
|
Name
|
|
Quantity
|
0.07 mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=O)O)C=CC=N1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0.07 mol
|
Type
|
reactant
|
Smiles
|
NC=1C(NC=CC1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
by refluxing 11 g
|
Type
|
CUSTOM
|
Details
|
After evaporating to dryness
|
Type
|
DISSOLUTION
|
Details
|
the oily residue was dissolved in 50 ml
|
Type
|
ADDITION
|
Details
|
The ether solution was added to a stirred ice-cold solution of 7.7 g
|
Type
|
CUSTOM
|
Details
|
at ice temperature and 4 hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Type
|
EXTRACTION
|
Details
|
The crystalline residue was extracted with water
|
Type
|
CUSTOM
|
Details
|
the solid residue (12.9 g.) was collected
|
Type
|
CUSTOM
|
Details
|
recrystallized from dimethyl formamide-ether
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=O)O)C=CC=N1
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=O)NC=2C(NC=CC2)=O)C=CC=N1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |